An In-depth Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride
An In-depth Technical Guide to 4-Nitro-D-phenylalanine Hydrochloride
This guide provides a comprehensive technical overview of 4-Nitro-D-phenylalanine hydrochloride, a non-canonical amino acid of significant interest in contemporary chemical and biomedical research. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and critical applications of this versatile compound, grounding all information in established scientific principles and methodologies.
Introduction: The Strategic Importance of a Nitrated Amino Acid
4-Nitro-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine, featuring a nitro group (-NO₂) at the para position of the phenyl ring. The introduction of this electron-withdrawing group dramatically alters the molecule's electronic properties, creating a unique building block for chemical synthesis and a powerful tool for biological investigation. Its hydrochloride salt form enhances stability and improves aqueous solubility, making it more amenable to handling and use in various experimental settings.
This compound's utility stems from several key features imparted by the nitro group: it can serve as a chromophore for spectroscopic analysis, a precursor for the corresponding amine via reduction, and, most notably, a bioreductive trigger for hypoxia-activated prodrugs.[1] As such, 4-Nitro-D-phenylalanine hydrochloride is not merely a structural analogue but a functionally distinct molecule with broad applications in peptide chemistry, enzyme analysis, and the development of targeted therapeutics.[2][3]
Core Physicochemical Properties
The fundamental properties of 4-Nitro-D-phenylalanine hydrochloride dictate its behavior in chemical and biological systems. While data for the specific hydrochloride salt of the D-isomer is sparse, its properties can be understood in the context of the well-characterized free amino acid and its L-isomer counterpart.
| Property | Data | Source(s) |
| IUPAC Name | 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride | [4] |
| Synonyms | H-D-Phe(4-NO₂)-OH·HCl, p-Nitro-D-phenylalanine HCl | [2] |
| CAS Number | 147065-06-3 | [5] |
| Molecular Formula | C₉H₁₁ClN₂O₄ (for the hydrochloride salt) | [5] |
| Molecular Weight | 246.65 g/mol (for the hydrochloride salt) | |
| Appearance | Faintly yellow or beige crystalline powder | [2][6] |
| Melting Point | 214-221 °C (for the monohydrate form) | [2] |
| Optical Rotation | [α]D20 = -7 ± 1° (c=1 in 5N HCl, for monohydrate) | [2] |
| Solubility | Soluble in aqueous acids, DMSO. The hydrochloride form exhibits enhanced water solubility compared to the free amino acid. | [6] |
Synthesis and Characterization
The synthesis of 4-Nitro-D-phenylalanine hydrochloride is typically achieved through the electrophilic nitration of D-phenylalanine, followed by salt formation. The process requires careful control of reaction conditions to ensure regioselectivity and minimize by-product formation.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of 4-Nitro-D-phenylalanine hydrochloride.
Experimental Protocol: Synthesis via Nitration
This protocol is a representative method adapted from established procedures for the nitration of phenylalanine.[7][8]
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Acid Mixture Preparation: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid (e.g., a 1:2 volume ratio) while stirring, maintaining the temperature below 0 °C.[8] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Nitration Reaction: Slowly add D-phenylalanine powder in portions to the cold, stirred mixed acid. The reaction is highly exothermic; meticulous temperature control at or near 0 °C is critical to favor para-substitution and prevent the formation of dinitrated or oxidized by-products. The reaction is typically stirred for several hours.[8]
-
Quenching and Precipitation: Pour the reaction mixture slowly onto crushed ice. This quenches the reaction and precipitates the product, which is less soluble in the now-diluted acidic solution.
-
Purification: Collect the crude product by filtration. The primary purification is achieved by recrystallization from hot water.[7] This step is crucial for removing unreacted starting material and isomeric by-products.
-
Salt Formation: Dissolve the purified 4-Nitro-D-phenylalanine free base in a suitable solvent like anhydrous ether. Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in ether. The hydrochloride salt will precipitate out of the non-polar solvent.
-
Final Product Isolation: Collect the precipitated 4-Nitro-D-phenylalanine hydrochloride by filtration, wash with cold anhydrous ether, and dry under a vacuum.
Analytical Characterization
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¹H NMR Spectroscopy: Confirms the molecular structure. The aromatic region will show a characteristic AA'BB' pattern for the para-substituted ring, distinct from the signals of the starting material.
-
Mass Spectrometry: Verifies the molecular weight of the compound.[4]
-
HPLC (Chiral and Reverse-Phase): Determines the chemical and enantiomeric purity of the final product, which should typically be ≥98%.[2][3]
-
FT-IR Spectroscopy: Shows characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), the carboxylic acid, and the amine hydrochloride.
Applications in Drug Development and Research
The unique properties of 4-Nitro-D-phenylalanine hydrochloride make it a valuable component in several advanced research areas.
Peptide Synthesis and Protein Engineering
As a non-canonical amino acid, it is incorporated into peptides to introduce novel functionalities.[2] The nitro group can modulate the peptide's conformation, stability, and receptor-binding affinity. Furthermore, the nitro group can be selectively reduced to an amine, providing a chemical handle for conjugating other molecules, such as fluorophores, cross-linkers, or drug payloads.
Biochemical Assays and Probes
The nitrophenyl group acts as a chromophore, making it useful in colorimetric or UV-Vis-based enzyme assays.[3][6] For instance, it can be incorporated into a peptide substrate for a protease. Cleavage of the peptide can lead to a detectable shift in the absorbance spectrum, allowing for the quantification of enzyme activity.
Hypoxia-Activated Prodrugs (HAPs)
This is one of the most compelling applications. Many solid tumors contain regions of low oxygen (hypoxia).[1] Cellular nitroreductase enzymes, which are often overexpressed in these hypoxic environments, can selectively reduce the nitro group of the compound.[1] This bio-reduction can be engineered to trigger the release of a potent cytotoxic agent specifically at the tumor site, minimizing damage to healthy, oxygenated tissues.[1]
Diagram: Mechanism of Hypoxia-Activated Prodrug Release
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitro-D-phenylalanine hydrochloride | 147065-06-3 [m.chemicalbook.com]
- 6. 4-NITRO-DL-PHENYLALANINE | 2922-40-9 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]

